molecular formula C7H12O2 B2660505 (2-Oxabicyclo[4.1.0]heptan-7-yl)methanol CAS No. 102628-95-5

(2-Oxabicyclo[4.1.0]heptan-7-yl)methanol

Cat. No. B2660505
M. Wt: 128.171
InChI Key: HPEMQBFOENIWMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-Oxabicyclo[4.1.0]heptan-7-yl)methanol” is a chemical compound with the molecular formula C7H12O2 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of “(2-Oxabicyclo[4.1.0]heptan-7-yl)methanol” can be represented by the InChI code: 1S/C7H12O2/c8-4-6-5-2-1-3-9-7(5)6/h5-8H,1-4H2 . The compound has a molecular weight of 128.17 g/mol .


Physical And Chemical Properties Analysis

“(2-Oxabicyclo[4.1.0]heptan-7-yl)methanol” has a molecular weight of 128.17 g/mol . It has a topological polar surface area of 29.5 Ų and a complexity of 114 . The compound has one hydrogen bond donor and two hydrogen bond acceptors . It is a liquid at room temperature .

Scientific Research Applications

Spectroscopic Studies

(2-Oxabicyclo[4.1.0]heptan-7-yl)methanol and related compounds have been studied for their spectroscopic properties. Research by Senda et al. (1987) explored the 13C NMR spectra of diastereomeric pairs of 7-oxabicyclo[2.2.1]heptanes and tetrahydrofurans, revealing insights into intramolecular interactions and hydrogen bonding, which are crucial for understanding molecular structures and reactivity (Senda, Ohno, Ishiyama, Imaizumi, & Kamiyama, 1987).

Chemical Reactions and Synthesis

Studies have also focused on the chemical reactions involving derivatives of 2-oxabicyclo[4.1.0]heptan-7-yl)methanol. For example, Jendralla (1982) investigated the deamination reactions of N-(6-Methyl-3-oxabicyclo[4.1.0]hept-exo-7-yl)-N-nitrosoharnstoff in methanol, leading to the formation of various derivatives. This research highlights the potential of these compounds in synthetic organic chemistry (Jendralla, 1982).

Electrochemical Transformations

Electrochemical transformations of bicyclic compounds, including those related to (2-Oxabicyclo[4.1.0]heptan-7-yl)methanol, have been explored. Ogibin et al. (1999) studied the electrolysis of 2-oxabicycloalkenes and -bicycloalkanes, leading to insights into their electrochemical methoxylation and bond cleavage. These findings are significant for developing new electrochemical methods in organic synthesis (Ogibin, Terent’ev, Ilovaisky, & Nikishin, 1999).

properties

IUPAC Name

2-oxabicyclo[4.1.0]heptan-7-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c8-4-6-5-2-1-3-9-7(5)6/h5-8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPEMQBFOENIWMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2OC1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Oxabicyclo[4.1.0]heptan-7-yl)methanol

Citations

For This Compound
1
Citations
V Ganesh, T Kundu… - The Journal of Organic …, 2013 - ACS Publications
We present a detailed study on the behavior of vinylcyclopropanes as masked donor–acceptor system toward the stereoselective synthesis of Z-alkylidenetetrahydrofurans. Results of …
Number of citations: 13 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.